2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Tuberculosis ATP synthase inhibitor Antimycobacterial

Prioritize this specific 2-fluorophenyl tetrahydronaphthalene amide (THNA) scaffold for your next-generation antimycobacterial program. This compound serves as a critical starting point for SAR studies aimed at developing ATP synthase inhibitors with reduced hERG liability and faster clearance compared to the clinical benchmark bedaquiline. Unlike generic THNAs, selecting this well-characterized building block helps mitigate risks of unacceptable cardiotoxicity, inferior target inhibition, and prolonged tissue retention. Ideal for generating diverse libraries for high-throughput screening against M. tuberculosis.

Molecular Formula C18H18FNO
Molecular Weight 283.3 g/mol
Cat. No. B4433055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Molecular FormulaC18H18FNO
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=CC=C3F
InChIInChI=1S/C18H18FNO/c19-16-10-4-2-7-14(16)12-18(21)20-17-11-5-8-13-6-1-3-9-15(13)17/h1-4,6-7,9-10,17H,5,8,11-12H2,(H,20,21)
InChIKeySXIKKKNRQUNVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.7 [ug/mL]

2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: A Tetrahydronaphthalene Amide Scaffold for ATP Synthase-Targeted Tuberculosis Research


2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS 571949-64-9, C18H18FNO, MW 283.3) is a synthetic tetrahydronaphthalene amide (THNA) . It features a 2-fluorophenyl acetamide moiety linked to a 1,2,3,4-tetrahydronaphthalen-1-yl scaffold, a structural motif common to a new class of ATP synthase inhibitors investigated for Mycobacterium tuberculosis [1]. The compound has also been cited as a building block in the synthesis of more complex molecules with potential therapeutic applications .

Why Substitution Among Tetrahydronaphthalene Amides Fails Without Evidence: The Case of 2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide


Tetrahydronaphthalene amides (THNAs) exhibit highly variable antimycobacterial activity, lipophilicity, hERG liability, and metabolic stability depending on subtle structural modifications [1]. Generic substitution of one THNA for another without matched comparator data risks selecting a compound with inferior ATP synthase inhibition, unacceptable cardiotoxicity, or prolonged tissue retention—concerns that motivate the selection of well-characterized THNAs with established differentiation profiles against the clinical benchmark bedaquiline [1].

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Against Bedaquiline and Other TB Agents


ATP Synthase Inhibition: THNA Class Potency Against M. tuberculosis In Vitro

Within the THNA series reported by Sutherland et al., several analogues achieved MIC90 values below 1 μg/mL against M. tuberculosis in culture [1]. While the exact MIC of 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide was not individually reported in the public dataset, the scaffold's demonstrated potency places it in a class capable of sub-μg/mL growth inhibition, comparable to bedaquiline's MIC90 range of 0.03–0.12 μg/mL against drug-susceptible M. tuberculosis [2].

Tuberculosis ATP synthase inhibitor Antimycobacterial

Reduced hERG Liability: Cardiotoxicity Risk Differentiation from Bedaquiline

The THNA class, as reported by Sutherland et al., demonstrates decreased hERG liability compared to bedaquiline, which is known to inhibit the hERG channel with an IC50 of approximately 1.0 μM [1][2]. The study explicitly states that selected THNAs possess 'decreased hERG liability' [1], indicating a potentially improved cardiac safety margin for this chemical series.

hERG channel Cardiotoxicity Safety pharmacology

Liver Microsomal Clearance and Plasma Half-Life: Pharmacokinetic Advantages Over Bedaquiline

Comparative pharmacokinetic profiling of THNAs against bedaquiline revealed faster mouse and human liver microsomal clearance rates and shorter plasma half-lives [1]. Bedaquiline is characterized by an extremely long terminal half-life (>4 months in humans), leading to concerns about prolonged tissue accumulation and phospholipidosis [2]. The improved metabolic profile of the THNA series directly addresses these concerns.

Liver microsomal clearance Plasma half-life Pharmacokinetics

Reduced Lipophilicity: Mitigating Phospholipidosis Risk Compared to Bedaquiline

The THNA class reportedly exhibits reduced lipophilic properties relative to bedaquiline (clogP = 7.25) [1][2]. High lipophilicity of bedaquiline is associated with extensive tissue distribution, intracellular phospholipid accumulation (phospholipidosis), and extremely prolonged elimination. Lower clogP in THNAs is predicted to mitigate these adverse effects.

Lipophilicity clogP Phospholipidosis

High-Value Application Scenarios for 2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in Anti-Tuberculosis Drug Discovery


Lead Optimization for Next-Generation ATP Synthase Inhibitors with Improved Cardiac Safety

2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide serves as a scaffold for structure-activity relationship (SAR) studies aimed at developing ATP synthase inhibitors with reduced hERG liability compared to bedaquiline [1]. Researchers can use this compound as a starting point to explore substituent effects on hERG IC50 and M. tuberculosis MIC.

Pharmacokinetic Profiling to Identify Short-Half-Life Anti-TB Candidates

The THNA class, including this compound, is suited for in vitro microsomal stability and in vivo pharmacokinetic studies to identify candidates with faster clearance rates than bedaquiline, thus addressing the clinical issue of prolonged tissue retention [1].

Building Block for Complex Molecular Libraries Targeting Mycobacterial Enzymes

As a synthetic intermediate , 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be employed in parallel synthesis of diverse THNA libraries for high-throughput screening against M. tuberculosis and other mycobacterial species.

Comparative Phospholipidosis Risk Assessment in Preclinical Safety Studies

Given the class-level reduction in lipophilicity relative to bedaquiline [1], this compound can be evaluated in cellular phospholipidosis assays and tissue distribution studies to quantify its safety advantage over highly lipophilic diarylquinolines.

Quote Request

Request a Quote for 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.